2-Hexanone 2-Hexanone 2-Hexanone is a colorless to pale yellow liquid with sharp odor belonging to the class of ketones. It is obtained as a waste product of coal gasification, oil shale operations and wood pulping. It is widely used as a solvent in industry.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
2-Hexanone (MBK, 2-Oxohexane) is a volatile organic compound, that exists as a clear, colorless liquid with a sharp odor. It dissolves very easily in water, and can evaporate easily into the air as a vapor. It is occasionally found as a volatile component of normal human biofluids. It was used as an industrial hexacarbon solvent, but is no longer used or made owing to its neurotoxic nature leading to various human diseases.
2-Hexanone can also be synthesized via Wacker oxidation of 1-hexene. It can be used as a solvent in paints, oils and waxes.
2-Hexanone is also known as methyl n-butyl ketone, MBK, or propyl acetone. It is a clear, colorless liquid with a sharp odor. It dissolves very easily in water, and can evaporate easily into the air as a vapor. It was used in the past in paint and paint thinner, to make other chemical substances, and to dissolve oils and waxes. It is no longer made or used in the United States because it has harmful health effects. It is formed as a waste product resulting from industrial activities such as making wood pulp and producing gas from coal, and in oil shale operations.
, also known as hexan-2-one or MNBK, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Thus, is considered to be an oxygenated hydrocarbon lipid molecule. exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been detected in multiple biofluids, such as feces and urine. is an ethereal tasting compound that can be found in a number of food items such as nuts, green bell pepper, red bell pepper, and orange bell pepper. This makes a potential biomarker for the consumption of these food products. is a potentially toxic compound. has been linked to the inborn metabolic disorders including celiac disease.
Methyl butyl ketone appears as a clear colorless liquid. Flash point 95°F. Less dense than water. Vapors heavier than air.
Brand Name: Vulcanchem
CAS No.: 591-78-6
VCID: VC0515916
InChI: InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3-5H2,1-2H3
SMILES: CCCCC(=O)C
Molecular Formula: C6H12O
C4H9COCH3
C6H12O
Molecular Weight: 100.16 g/mol

2-Hexanone

CAS No.: 591-78-6

Cat. No.: VC0515916

Molecular Formula: C6H12O
C4H9COCH3
C6H12O

Molecular Weight: 100.16 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-Hexanone - 591-78-6

Specification

CAS No. 591-78-6
Molecular Formula C6H12O
C4H9COCH3
C6H12O
Molecular Weight 100.16 g/mol
IUPAC Name hexan-2-one
Standard InChI InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3-5H2,1-2H3
Standard InChI Key QQZOPKMRPOGIEB-UHFFFAOYSA-N
SMILES CCCCC(=O)C
Canonical SMILES CCCCC(=O)C
Appearance Solid powder
Boiling Point 261 °F at 760 mm Hg (NTP, 1992)
127.6 °C
127.2 °C
126-128 °C
262°F
Colorform Colorless liquid
Flash Point 73 °F (NTP, 1992)
25 °C (closed cup)
95 °F (open cup)
77 °F (25 °C) (Closed cup)
23 °C c.c.
73°F
77°F
Melting Point -71 °F (NTP, 1992)
-55.5 °C
-55.5°C
-57 °C
-71°F

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

2-Hexanone features a linear structure with a ketone group at the second carbon: CH₃-CO-(CH₂)₃-CH₃. Its molecular weight is 100.16 g/mol, and it exhibits typical ketone reactivity, including participation in nucleophilic additions and reductions .

Physicochemical Data

The compound’s physical properties are critical for understanding its behavior in industrial and environmental contexts:

PropertyValueSource
Melting Point-57 °C
Boiling Point127–127.2 °C
Density (20°C)0.812–0.83 g/mL
Vapor Pressure (25°C)11.6 mm Hg
Flash Point25–35 °C (closed cup)
Water Solubility (20°C)1.72–2.0 g/100 mL
Log Kow1.38
Odor Threshold0.024–0.076 ppm (air)

2-Hexanone is miscible with organic solvents like ethanol, acetone, and ether but exhibits limited water solubility, influencing its environmental partitioning . Its Henry’s Law constant (9.32×10⁻⁵ atm·m³/mol) suggests moderate volatility from aqueous solutions .

Synthesis and Production Methods

Laboratory-Scale Preparation

Alternative routes include the oxidation of 2-hexanol or ketonization of carboxylic acids. A 1983 synthesis described the use of palladium catalysts for transfer hydrogenation, yielding 2-hexanone from cyclic ketones .

Toxicological Profile and Health Effects

Acute Exposure

  • Inhalation: Exposure to 1,000 ppm causes eye/nasal irritation in humans . Concentrations >20,000 ppm induce narcosis in guinea pigs within 30 minutes .

  • Oral Toxicity: The rat LD₅₀ is 2,600 mg/kg, indicating moderate acute toxicity .

Chronic Exposure and Neurotoxicity

Prolonged exposure to 200–1,300 ppm in animals results in axonal degeneration and peripheral neuropathy . Metabolites like 2,5-hexanedione disrupt microtubule assembly, leading to motor deficits . Human cases from the 1970s reported paresthesia, muscle weakness, and difficulty walking .

Metabolism and Biotransformation

2-Hexanone undergoes hepatic oxidation to 2,5-hexanedione via intermediates like 5-hydroxy-2-hexanone . This metabolite is excreted in urine, serving as a biomarker of exposure .

Environmental Impact and Degradation

Environmental Fate

  • Air: Photodegradation via hydroxyl radicals (half-life ~2 days) .

  • Water: Moderate solubility (1.72 g/L) limits bioaccumulation (Log Kow = 1.38) .

  • Soil: High mobility due to low adsorption (Koc = 24.4) .

Biodegradation

Aerobic microorganisms metabolize 2-hexanone to CO₂ and water, with half-lives of 4–28 days in soil . Anaerobic conditions slow degradation significantly .

AgencyExposure LimitValue
OSHAPermissible Exposure Limit (PEL)100 ppm (410 mg/m³)
NIOSHRecommended Exposure Limit (REL)1 ppm (4 mg/m³)
ACGIHThreshold Limit Value (TLV)5 ppm (20 mg/m³)

Recent Advances and Research Developments

Neurotoxicity Mechanisms

Recent studies focus on 2,5-hexanedione’s role in disrupting mitochondrial function and inducing oxidative stress in neurons .

Alternatives and Substitutes

Research into safer solvents (e.g., 2-heptanone) aims to replicate 2-hexanone’s solvency without neurotoxic effects .

Analytical Methods

Advances in GC-MS and HPLC enable precise detection of 2-hexanone metabolites in biological samples, enhancing occupational monitoring .

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